1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea
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Overview
Description
1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea is an organic compound with a unique structure that combines a hydroxy group, a methyl group, and a phenylurea moiety
Mechanism of Action
Target of Action
A structurally similar compound, n-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1h-pyrrolo[2,3-b]pyridin-2-yl)-1h-indole-5-carboxamide, is known to target the tyrosine-protein kinase syk . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival .
Mode of Action
Based on the target of the structurally similar compound mentioned above, it can be hypothesized that it may interact with the tyrosine-protein kinase syk, potentially influencing immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea typically involves the reaction of 1-(1-Hydroxy-2-methylpropan-2-yl)amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction yields the desired product after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), alkylating agents (e.g., methyl iodide)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(1-Hydroxy-2-methylpropan-2-yl)urea: Lacks the phenyl group, resulting in different chemical and biological properties.
3-Phenylurea: Lacks the hydroxy and methyl groups, leading to variations in reactivity and applications.
1-(1-Hydroxy-2-methylpropan-2-yl)-3-methylurea:
Uniqueness: 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea is unique due to the combination of its hydroxy, methyl, and phenylurea groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,8-14)13-10(15)12-9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOVNZOSGRVZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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